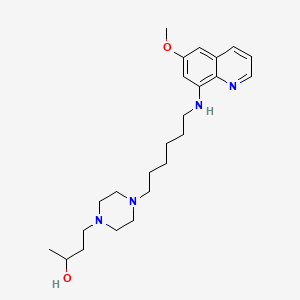

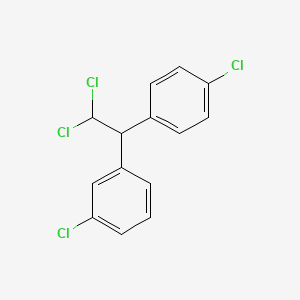

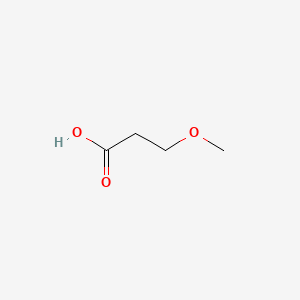

5-(苄基硫基)-N-甲基-1,3,4-噻二唑-2-胺

描述

5-Benzylthio-1H-tetrazole is a tetrazole derivative that is used as a reactant in bioconjugate chemistry . This compound reacts with nucleophiles to form covalent bonds and can be immobilized on solid supports for use in stepwise synthesis of peptides or other molecules .

Synthesis Analysis

The synthesis of 5-amino-1,3,4-thiadiazole-2-thiol from thiosemicarbazide and carbon disulfide, and the synthesis of 5-(benzylthio)-1,3,4-thiadiazol-2-amine derivatives from 5-amino-1,3,4-thiadiazole-2-thiol and corresponding aryl halides have been investigated .Molecular Structure Analysis

The molecular formula of 5-Benzylthio-1H-tetrazole is C8H8N4S . The molecular structure is based on structures generated from information available in ECHA’s databases .Chemical Reactions Analysis

The activator reacts with the phosphoramidite group to form a highly reactive intermediate . This intermediate then forms an internucleotide bond with the detritylated 5′-hydroxyl group of the growing oligonucleotide chain .Physical And Chemical Properties Analysis

5-Benzylthio-1H-tetrazole is a white to almost white powder to crystal . It has a melting point of 133 °C and is insoluble in water but soluble in methanol .科学研究应用

GPR171 拮抗剂

MS21570 是 GPR171 的拮抗剂 . GPR171 是一种蛋白质,在人类中由 GPR171 基因编码。作为一种拮抗剂,MS21570 可以阻断或减少 GPR171 的生物学反应,这可能在 GPR171 参与的各种生物过程中具有重要意义。

抑制 BigLEN 介导的增加

研究发现 MS21570 可以抑制下丘脑膜中 BigLEN 介导的 [35S]GTPγS 结合增加 . 这表明 MS21570 可用于与下丘脑及其功能相关的研究。

神经元超极化

研究观察到 MS21570 会导致基底外侧杏仁核锥体神经元超极化 . 这意味着它可用于神经科学研究,特别是在与神经元活动和信号传递相关的研究中。

减少焦虑样行为

研究表明 MS21570 可以减少焦虑样行为 . 这表明它可能在焦虑症治疗的开发中具有潜在应用。

恐惧条件反射

研究发现 MS21570 会影响小鼠的恐惧条件反射 . 这使其成为心理学和行为研究中有用的工具。

超分子有机框架

5-(苄基硫基)-N-甲基-1,3,4-噻二唑-2-胺已被用作构建新型超分子有机框架的结构单元 . 这些框架在催化、气体储存和药物递送等各个领域具有潜在应用。

与脯氨酸化合物的共结晶

该化合物已被用于与脯氨酸化合物、异烟酰胺和色胺的共结晶,形成了新型晶体化合物 . 这表明它在材料科学和晶体学中具有潜在应用。

细胞毒性效应

合成了一系列 5-(苄基硫基)-N-甲基-1,3,4-噻二唑-2-胺的衍生物,并评估了它们对不同人癌细胞的体外细胞毒性效应 . 这表明它在癌症研究和药物开发中具有潜在应用。

作用机制

Target of Action

MS21570 is a selective antagonist of the G protein-coupled receptor 171 (GPR171) . GPR171 is a protein that in humans is encoded by the GPR171 gene. It is involved in various physiological processes, including regulation of food intake and anxiety-like behavior.

Mode of Action

As a GPR171 antagonist, MS21570 binds to the GPR171 receptor and inhibits its activity . This inhibition prevents the receptor from responding to its natural ligands, thereby modulating the physiological processes that the receptor is involved in.

Biochemical Pathways

By inhibiting GPR171, MS21570 can potentially affect these processes, which include regulation of food intake and anxiety-like behavior .

Result of Action

MS21570 has been shown to reduce anxiety-like behavior and fear conditioning in mice . This suggests that it may have potential therapeutic applications in the treatment of anxiety disorders.

安全和危害

属性

IUPAC Name |

5-benzylsulfanyl-N-methyl-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3S2/c1-11-9-12-13-10(15-9)14-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFLNRVSOQJTXDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NN=C(S1)SCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。